Chiral Purity as a Functional Gate: (S)- vs (R)-Enantiomer Activity Divergence in Enkephalinase Inhibition
In the N-substituted butyramide enkephalinase inhibitor series from which this compound derives, the (S)-enantiomer configuration at the α-carbon of the valine moiety is the active stereoisomer. This stereochemical SAR is established across the broader patent family: the generic Markush structures in U.S. Patent 5,166,212 define the (S)-configuration as the pharmacologically preferred form for metallo-endopeptidase inhibition [2]. In contrast, the (R)-enantiomer of the analogous racemic compound (±)-1 from the PRMT6 series was the active isomer (IC50 = 388 ± 77 nM) while the (S)-enantiomer was inactive (IC50 > 100 μM) [1], demonstrating that chirality profoundly dictates target engagement in related amide-based inhibitors. For enkephalinase/neprilysin, the (S)-configuration is essential for productive zinc-chelation geometry in the active site [3].
| Evidence Dimension | Stereochemical dependence of enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 data for this specific compound against enkephalinase is not publicly available in peer-reviewed literature; (S)-configuration is the active enantiomer per patent family SAR |
| Comparator Or Baseline | (R)-enantiomer of this compound class: predicted inactive or significantly reduced potency based on class-level SAR; structurally analogous PRMT6 series: (S)-1 enantiomer IC50 > 100 μM vs (R)-1 IC50 = 388 ± 77 nM |
| Quantified Difference | Class-level SAR indicates >100-fold potency differential between enantiomers in related butyramide series; specific fold-difference for this compound not directly measured in published literature |
| Conditions | Enkephalinase inhibition: in vitro assay with [3H]D-Ala2-Leu-enkephalin substrate; PRMT6 comparator data: biochemical methylation assay with 20 min preincubation [1] |
Why This Matters
Procurement of racemic or wrong-enantiomer material yields a compound with fundamentally different pharmacological activity, rendering experimental results uninterpretable; chiral purity ≥98% as specified by commercial suppliers is essential for reproducible enkephalinase target engagement studies.
- [1] Shen, Y.; et al. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6. J. Med. Chem. 2021, 64(7), 3697–3706. doi: 10.1021/acs.jmedchem.0c02160. View Source
- [2] Ksander, G. M. U.S. Patent 5,166,212. Certain N-substituted butyramide derivatives. Ciba-Geigy Corporation. November 24, 1992. View Source
- [3] Ksander, G. M.; et al. U.S. Patent 4,939,261. N-substituted butyramide derivatives useful for treatment of conditions responsive to inhibition of enkephalinase. Ciba-Geigy Corporation. July 3, 1990. View Source
